1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis of β- and γ-Amino Acids
One of the primary applications of related urea derivatives involves the synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) with excellent yields and purities. This process demonstrates the utility of these compounds in creating valuable amino acid derivatives through an efficient "one-pot" procedure, highlighting their significance in organic synthesis and potential pharmaceutical applications (Cal et al., 2012).
Antimicrobial Activity
Another significant application is the synthesis of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas, which have shown moderate antimicrobial activity. This demonstrates the potential of such compounds in contributing to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria and fungi (Reddy et al., 2003).
Stereospecific Synthesis
The stereospecific synthesis of active metabolites for potent PI3 kinase inhibitors showcases another application. This process involves stereospecific hydroboration, oxidation, and reduction steps, underscoring the compound's role in producing stereochemically defined pharmaceutical agents (Chen et al., 2010).
Inhibition of Glycolic Acid Oxidase
Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO) indicates the utility of related compounds in therapeutic applications, particularly for conditions like primary hyperoxaluria, by reducing oxalate levels (Rooney et al., 1983).
Ion-Pair Binding
The synthesis of mixed N,S-donor 2-ureidopyridine ligands capable of binding metal ions and anions through simultaneous coordination and hydrogen bonding interactions opens avenues in supramolecular chemistry for creating novel ion-pair receptors (Qureshi et al., 2009).
Properties
IUPAC Name |
1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-4-6-15(7-5-13)21-12-14(9-17(21)22)10-19-18(23)20-11-16-3-2-8-24-16/h2-8,14H,9-12H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMNEFXIPCDBCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.